molecular formula C21H18N4O B2493491 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895008-32-9

5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2493491
CAS RN: 895008-32-9
M. Wt: 342.402
InChI Key: UQHROJYJWUTXSU-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" belongs to the class of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, a group of compounds known for their wide range of biological activities and chemical significance. This compound, in particular, has been designed and synthesized to explore its potential in various fields of chemistry and biology, focusing on its synthesis methodology, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including the specific compound , often involves regio-selective synthesis methods such as a tandem aza-Wittig reaction. These methods enable the creation of a diverse array of derivatives by allowing for the introduction of various substituents into the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold. The synthesis process is confirmed and characterized by techniques such as 1H NMR, IR, EI-MS spectroscopy, and elemental analyses, ensuring the purity and structure of the synthesized compounds (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of "this compound" and its derivatives is elucidated using various spectroscopic and analytical techniques. 1H NMR, MS, and IR spectroscopy, along with elemental analysis or X-ray diffraction crystallography, provide detailed information about the arrangement of atoms within the molecule and the nature of its functional groups. This information is crucial for understanding the compound's reactivity and interaction with biological targets (Wu et al., 2010).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including interactions with triethyl orthoformate, leading to the formation of new derivatives such as 1,8-2H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-ones. These reactions expand the chemical diversity of the pyrazolo[3,4-d]pyrimidin-4(5H)-one class and open new avenues for the development of compounds with potential biological activities. Preliminary bioassays indicate that these compounds show inhibition effects against certain pathogens, demonstrating the compound's potential for further development as a chemical entity with specific properties (Wang et al., 2008).

Scientific Research Applications

Synthetic Approaches and Chemical Properties A series of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including structures similar to 5-cinnamyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, have been designed and synthesized through various chemical reactions, showcasing the versatility and regioselectivity of synthetic methods for constructing this scaffold. These methods include regioselective syntheses via tandem aza-Wittig reactions and cyclization processes, highlighting the compounds' chemical diversity and potential for further functionalization (Wang et al., 2004).

Bioactivity and Pharmacological Potential The bioactivity of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been extensively investigated, with studies revealing their inhibitory effects against various biological targets. These compounds exhibit inhibition against Botrytis cinerea and Pyricularia oryzae, suggesting potential agricultural applications as fungicides or plant protectants. Additionally, their affinity towards adenosine receptors and phosphodiesterase 5 (PDE5) indicates potential therapeutic applications in the treatment of diseases related to these targets (Harden et al., 1991; Tollefson et al., 2010).

Antimicrobial and Antifungal Activities Compounds based on the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold have demonstrated significant antimicrobial and antifungal activities. Syntheses of these derivatives and their subsequent testing against a range of microbial and fungal strains have identified several candidates with promising inhibitory properties, which could lead to the development of new antimicrobial agents (Abdel-Gawad et al., 2003; Wang et al., 2008).

Anticancer Activity and Kinase Inhibition Research into the anticancer properties of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has identified several compounds with potent activity against various cancer cell lines. These studies not only underscore the potential of these compounds as anticancer agents but also highlight their ability to inhibit key enzymes involved in cancer progression, such as adenosine kinase and multi-targeted kinases, suggesting a promising avenue for the development of novel cancer therapeutics (Cottam et al., 1993; Elzahabi et al., 2018).

properties

IUPAC Name

1-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-16-8-5-6-12-19(16)25-20-18(14-23-25)21(26)24(15-22-20)13-7-11-17-9-3-2-4-10-17/h2-12,14-15H,13H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHROJYJWUTXSU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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